Oral Bioavailability Enhancement in a Canine Model
Oral administration of naltrexone-3-salicylate (compound 3) to female beagle dogs produced an approximately 30‑fold increase in naltrexone bioavailability relative to an equimolar oral dose of naltrexone hydrochloride (compound 1), yielding plasma naltrexone concentrations comparable to those achieved by intravenous naltrexone [1]. In the same model, the structurally related prodrug naltrexone-3-acetylsalicylate (compound 2) provided a 28‑fold increase, while naltrexone-3-anthranilate achieved a 45‑fold enhancement [2].
| Evidence Dimension | Relative oral bioavailability of naltrexone (fold-increase over oral naltrexone HCl) |
|---|---|
| Target Compound Data | ~30‑fold increase (naltrexone-3-salicylate) [1] |
| Comparator Or Baseline | Oral naltrexone HCl (1‑fold baseline); naltrexone-3-acetylsalicylate (28‑fold); naltrexone-3-anthranilate (45‑fold) [2] |
| Quantified Difference | 30‑fold vs. naltrexone HCl; comparable to 28‑fold of acetylsalicylate; lower than 45‑fold of anthranilate |
| Conditions | Oral gavage to female beagle dogs; naltrexone plasma concentrations by HPLC |
Why This Matters
This quantifiable bioavailability advantage permits oral dosing in preclinical research to achieve near‑intravenous systemic exposure, enabling chronic oral administration protocols that are impractical with intravenous naltrexone dosing.
- [1] Hussain MA, Shefter E. Naltrexone-3-salicylate (a prodrug of naltrexone): synthesis and pharmacokinetics in dogs. Pharm Res. 1988;5(2):113-115. doi:10.1023/A:1015944302567 View Source
- [2] Hussain MA, Koval CA, Myers MJ, Shami EG, Shefter E. Improvement of the oral bioavailability of naltrexone in dogs: a prodrug approach. J Pharm Sci. 1987;76(5):356-358. doi:10.1002/jps.2600760503 View Source
